molecular formula C6H8BrNOS B12304295 4-Bromo-2-(iso-propoxy)thiazole

4-Bromo-2-(iso-propoxy)thiazole

Katalognummer: B12304295
Molekulargewicht: 222.11 g/mol
InChI-Schlüssel: RZRYHMOEUCGMBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(iso-propoxy)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing sulfur and nitrogen atoms. This compound is characterized by the presence of a bromine atom at the fourth position and an iso-propoxy group at the second position on the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .

Vorbereitungsmethoden

The synthesis of 4-Bromo-2-(iso-propoxy)thiazole typically involves the reaction of 2-bromo-4-thiazolecarboxylic acid with iso-propyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

4-Bromo-2-(iso-propoxy)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the fourth position can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(iso-propoxy)thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(iso-propoxy)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting certain enzymes and receptors. This can lead to a range of biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-(iso-propoxy)thiazole can be compared with other thiazole derivatives, such as:

    2-Bromo-4-thiazolecarboxylic acid: Similar in structure but with different functional groups, leading to different chemical and biological properties.

    4-(4-Bromophenyl)-thiazol-2-amine: Another thiazole derivative with distinct biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block in the synthesis of complex molecules, and its potential biological activities warrant further investigation.

Eigenschaften

Molekularformel

C6H8BrNOS

Molekulargewicht

222.11 g/mol

IUPAC-Name

4-bromo-2-propan-2-yloxy-1,3-thiazole

InChI

InChI=1S/C6H8BrNOS/c1-4(2)9-6-8-5(7)3-10-6/h3-4H,1-2H3

InChI-Schlüssel

RZRYHMOEUCGMBL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=NC(=CS1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.